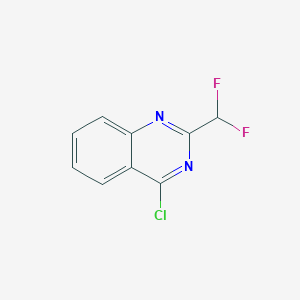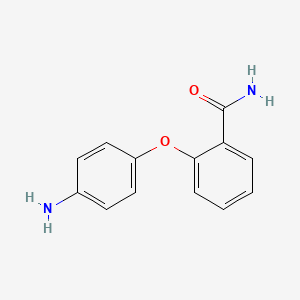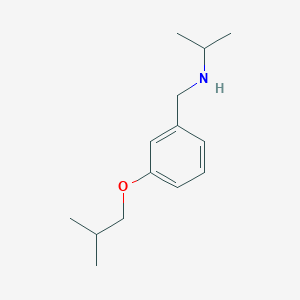
4-Cloro-2-(difluorometil)quinazolina
Descripción general
Descripción
“4-Chloro-2-(difluoromethyl)quinazoline” is a chemical compound with the CAS Number: 1039312-08-7 . It has a molecular weight of 214.6 . The compound is in powder form .
Synthesis Analysis
Quinazolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities . Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-(difluoromethyl)quinazoline” is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H . The InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N .
Chemical Reactions Analysis
Quinazolines and quinazolinones are considered significant chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . They are valuable intermediates in organic synthesis . Various procedures have been developed for preparing these important compounds .
Physical And Chemical Properties Analysis
“4-Chloro-2-(difluoromethyl)quinazoline” is a powder . It has a molecular weight of 214.6 . The InChI code is 1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6 (5)13-9 (14-7)8 (11)12/h1-4,8H and the InChI key is LKIIDXBEGXVCHB-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Química Medicinal
La quinazolina y sus derivados, incluida la 4-Cloro-2-(difluorometil)quinazolina, son objetivos significativos en la química medicinal . Han recibido atención debido a sus distintas actividades biofarmacéuticas . Las quinazolinas son bloques de construcción para alrededor de 150 alcaloides naturales con una amplia gama de actividad biológica .
Actividad Anticancerígena
Los derivados de quinazolina han mostrado resultados prometedores en el campo de la investigación del cáncer . En un estudio, se encontró que varios derivados de quinazolina exhibían una actividad antitumoral significativa . Los derivados de quinazolina derivados de la investigación muestran que el grupo amino en la tercera posición y el grupo urea / tiourea en el anillo de fenilhidrazina en la tercera posición del esqueleto de quinzolina son cruciales para la acción anticancerígena .
Actividad Antibacteriana
Se ha encontrado que los derivados de quinazolina poseen propiedades antibacterianas . Debido a la aparición de cepas bacterianas resistentes a los medicamentos, existe una necesidad creciente de desarrollar nuevos antibióticos para tratar la cepa bacteriana resistente .
Actividad Antiinflamatoria
Se ha encontrado que los derivados de quinazolina poseen propiedades antiinflamatorias . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .
Actividad Antifúngica
También se ha encontrado que los derivados de quinazolina poseen propiedades antifúngicas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antifúngicos .
Actividad Anticonvulsiva
Se ha encontrado que los derivados de quinazolina poseen propiedades anticonvulsivas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos anticonvulsivos .
Mecanismo De Acción
Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Safety and Hazards
Direcciones Futuras
Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . They are considered attractive targets by medicinal chemists as these motifs are the constituents of bioactive molecules that show antibacterial, antiviral, anti-inflammatory, anticancer, anticoccidial, antimutagenic, antileishmanial, antimalarial, antioxidant, antiobesity, anti-tubercular, neuroprotective, and hypertensive activities .
Propiedades
IUPAC Name |
4-chloro-2-(difluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c10-7-5-3-1-2-4-6(5)13-9(14-7)8(11)12/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIIDXBEGXVCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1039312-08-7 | |
| Record name | 4-chloro-2-(difluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)

![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)


![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)

![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)